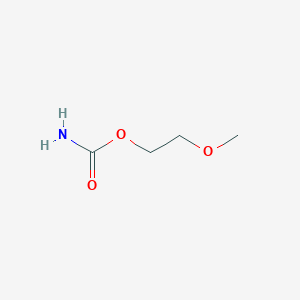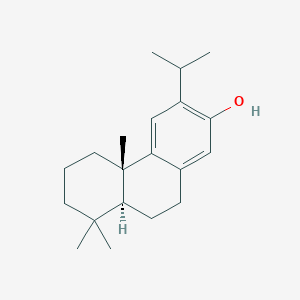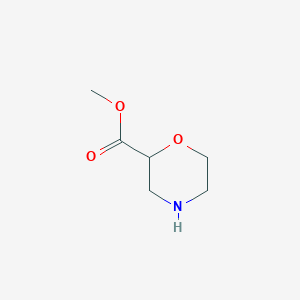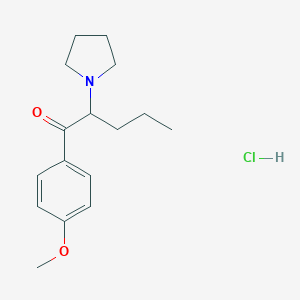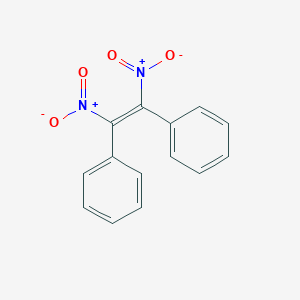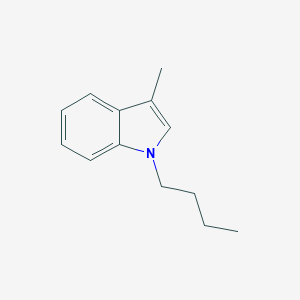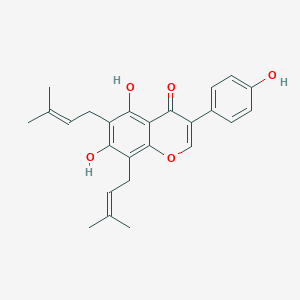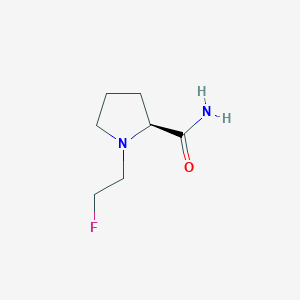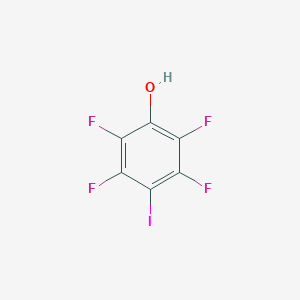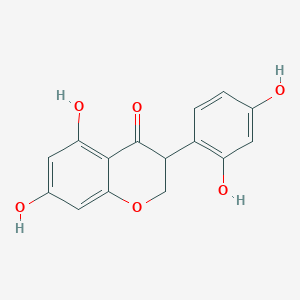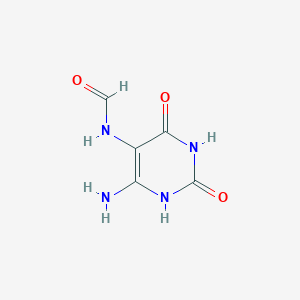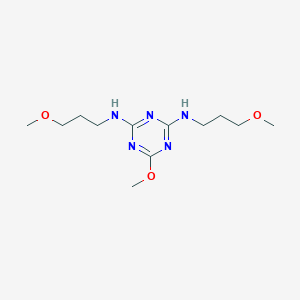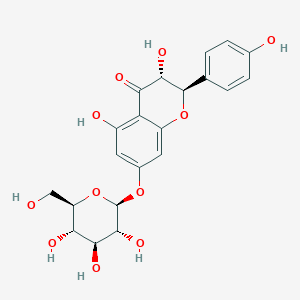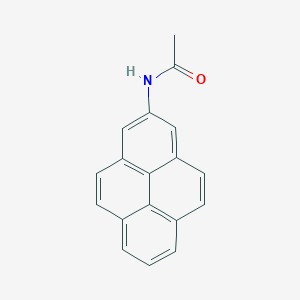
N-Pyren-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pyren-2-ylacetamide is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. This compound is classified as an amide, and its chemical structure consists of a pyrene ring attached to an acetamide group. The synthesis of N-Pyren-2-ylacetamide is relatively simple and can be accomplished using a variety of methods. In
Aplicaciones Científicas De Investigación
N-Pyren-2-ylacetamide has been investigated for its potential applications in various fields of research. One of the most promising areas of research involves the use of N-Pyren-2-ylacetamide as a fluorescent probe for the detection of DNA damage. This compound has been shown to selectively bind to damaged DNA, allowing for the detection and quantification of DNA damage in cells. N-Pyren-2-ylacetamide has also been investigated for its potential applications in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in electronic devices.
Mecanismo De Acción
The mechanism of action of N-Pyren-2-ylacetamide is not fully understood. However, it is believed that this compound binds to DNA through intercalation, a process in which the compound inserts itself between the base pairs of the DNA helix. This binding is thought to occur selectively to damaged DNA, allowing for the detection and quantification of DNA damage.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-Pyren-2-ylacetamide are not well understood. However, this compound has been shown to be non-toxic to cells at concentrations commonly used in research experiments. Additionally, N-Pyren-2-ylacetamide has been shown to be stable under a variety of conditions, making it a promising candidate for use in various research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Pyren-2-ylacetamide in lab experiments is its ability to selectively bind to damaged DNA, allowing for the detection and quantification of DNA damage in cells. Additionally, this compound exhibits excellent charge transport properties, making it a promising candidate for use in electronic devices. However, one of the limitations of using N-Pyren-2-ylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving N-Pyren-2-ylacetamide. One area of research involves the development of new fluorescent probes based on the structure of N-Pyren-2-ylacetamide for the detection of DNA damage. Another area of research involves the use of N-Pyren-2-ylacetamide in the development of new electronic devices. Finally, there is also potential for the use of N-Pyren-2-ylacetamide in the field of drug delivery, as this compound has been shown to exhibit good biocompatibility and stability under a variety of conditions.
Conclusion:
N-Pyren-2-ylacetamide is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. This compound has been investigated for its potential applications as a fluorescent probe for the detection of DNA damage, as well as its potential use in the field of organic electronics. While the mechanism of action and physiological effects of N-Pyren-2-ylacetamide are not fully understood, this compound has been shown to be non-toxic to cells at concentrations commonly used in research experiments. Additionally, N-Pyren-2-ylacetamide exhibits excellent charge transport properties and is stable under a variety of conditions, making it a promising candidate for use in various research applications.
Métodos De Síntesis
The synthesis of N-Pyren-2-ylacetamide can be achieved through a variety of methods. One of the most common methods involves the reaction of pyrene-2-carboxylic acid with thionyl chloride to form pyrene-2-chloride. This intermediate compound is then reacted with acetamide to form N-Pyren-2-ylacetamide. Another method involves the reaction of pyrene-2-carboxylic acid with acetic anhydride and pyridine to form N-acetylpyrene-2-carboxamide, which is then converted to N-Pyren-2-ylacetamide through the use of thionyl chloride.
Propiedades
Número CAS |
1732-14-5 |
|---|---|
Nombre del producto |
N-Pyren-2-ylacetamide |
Fórmula molecular |
C18H13NO |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
N-pyren-2-ylacetamide |
InChI |
InChI=1S/C18H13NO/c1-11(20)19-16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-10H,1H3,(H,19,20) |
Clave InChI |
FODXCWHSOLTOJH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |
SMILES canónico |
CC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |
Otros números CAS |
1732-14-5 |
Sinónimos |
N-(Pyren-2-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



